molecular formula C18H21ClN2O4S B11523949 N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide

N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide

Cat. No.: B11523949
M. Wt: 396.9 g/mol
InChI Key: HRSOVAQHWSPZBY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a chloro-methoxyphenyl group and a dimethylphenyl-methanesulfonamido group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide typically involves multiple steps:

  • Formation of the Intermediate: : The initial step often involves the reaction of 5-chloro-2-methoxyaniline with an appropriate sulfonyl chloride to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced.

  • Acylation: : The intermediate is then subjected to acylation using 2,6-dimethylphenylacetyl chloride in the presence of a base like pyridine. This step forms the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

  • Substitution: : The chloro group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]ethanamide
  • N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]propionamide

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-12-6-5-7-13(2)18(12)21(26(4,23)24)11-17(22)20-15-10-14(19)8-9-16(15)25-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

HRSOVAQHWSPZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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